Ethyl 3-ethylpent-2-enoate spectroscopic data (NMR, IR, MS)
Ethyl 3-ethylpent-2-enoate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-ethylpent-2-enoate
Introduction
Ethyl 3-ethylpent-2-enoate is an α,β-unsaturated ester with the molecular formula C₉H₁₆O₂.[1] As a fine chemical, its unambiguous identification and purity assessment are critical for applications in research and development, particularly in fields such as flavor chemistry, synthesis of complex organic molecules, and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical suite for the structural elucidation and verification of this molecule. This guide offers a detailed analysis of the expected spectroscopic data for ethyl 3-ethylpent-2-enoate, grounded in fundamental principles and supported by empirical data from analogous structures. The insights provided herein are intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the molecule's spectroscopic signature.
Molecular Structure and Properties
Understanding the molecular architecture is the first step in interpreting spectroscopic data. Ethyl 3-ethylpent-2-enoate features a conjugated system comprising a carbon-carbon double bond and a carbonyl group, which significantly influences its electronic properties and, consequently, its spectroscopic behavior.[2]
Chemical Structure:
Caption: Molecular structure of ethyl 3-ethylpent-2-enoate.
Key Physical Properties:
-
Molecular Formula: C₉H₁₆O₂
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Molecular Weight: 156.22 g/mol [1]
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IUPAC Name: ethyl 3-ethylpent-2-enoate[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Causality Behind Experimental Choices
The choice of solvent (typically CDCl₃ for non-polar to moderately polar compounds) is crucial to dissolve the analyte without introducing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) due to its chemical inertness and single, sharp resonance peak, which is well-separated from the signals of most organic compounds.[3]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is characterized by the chemical shift (δ), which indicates the electronic environment of the protons, the integration, which corresponds to the number of protons, and the multiplicity (splitting pattern), which reveals the number of neighboring protons. The electronegativity of the oxygen atoms and the anisotropy of the C=C and C=O double bonds are the primary factors influencing the chemical shifts.[3][4]
| Protons (Label) | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
| -CH = | 1H | Singlet (s) | 5.6 - 5.8 | Vinylic proton, deshielded by the conjugated carbonyl group. |
| -O-CH₂ -CH₃ | 2H | Quartet (q) | 4.1 - 4.2 | Methylene protons adjacent to the ester oxygen, deshielded by its electronegativity.[5] |
| =C-CH₂ -CH₃ | 4H | Quartet (q) | 2.1 - 2.3 | Two equivalent methylene groups alpha to the C=C double bond, deshielded. |
| -O-CH₂-CH₃ | 3H | Triplet (t) | 1.2 - 1.3 | Methyl protons of the ethyl ester group. |
| =C-CH₂-CH₃ | 6H | Triplet (t) | 1.0 - 1.1 | Two equivalent methyl groups. |
Predicted ¹³C NMR Spectrum
In the ¹³C NMR spectrum, the chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms. The carbonyl carbon is significantly deshielded and appears far downfield.
| Carbon (Label) | Approx. Chemical Shift (δ, ppm) | Rationale |
| C =O | 166 - 168 | Carbonyl carbon of an α,β-unsaturated ester.[6] |
| =C -CH₂ | 160 - 165 | Quaternary vinylic carbon (C3), deshielded by two ethyl groups. |
| -C H= | 118 - 122 | Vinylic carbon (C2) bearing a proton. |
| -O-C H₂- | 59 - 61 | Methylene carbon adjacent to the ester oxygen.[6] |
| =C-C H₂- | 25 - 30 | Two equivalent methylene carbons alpha to the C=C double bond. |
| -O-CH₂-C H₃ | 14 - 15 | Methyl carbon of the ethyl ester group. |
| =C-CH₂-C H₃ | 12 - 14 | Two equivalent methyl carbons. |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of ethyl 3-ethylpent-2-enoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
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Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans is required due to the lower natural abundance of ¹³C.
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Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the TMS signal at 0 ppm.[7]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.
Causality Behind Experimental Choices
For a liquid sample like ethyl 3-ethylpent-2-enoate, the spectrum can be acquired neat (without solvent) as a thin film between two salt (NaCl or KBr) plates. This is a simple and rapid method that avoids solvent interference bands.
Interpretation of the IR Spectrum
The key feature in the IR spectrum of an α,β-unsaturated ester is the C=O stretching frequency, which is lowered due to conjugation compared to a saturated ester.[8][9] This delocalization of π-electrons weakens the C=O double bond, causing it to vibrate at a lower frequency.[10]
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Rationale |
| C-H (sp³) stretch | 2850 - 3000 | Medium-Strong | Aliphatic C-H bonds in the ethyl groups.[9] |
| C-H (sp²) stretch | 3000 - 3100 | Medium-Weak | Vinylic C-H bond.[8] |
| C=O stretch | 1715 - 1730 | Strong | Conjugated ester carbonyl group. The frequency is lower than that of saturated esters (1735-1750 cm⁻¹).[11] |
| C=C stretch | 1640 - 1660 | Medium | Conjugated carbon-carbon double bond. |
| C-O stretch | 1150 - 1300 | Strong | Two bands are expected for the C-C(=O)-O and O-C-C asymmetric coupled vibrations.[10][11] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place one drop of neat ethyl 3-ethylpent-2-enoate onto a clean NaCl or KBr salt plate. Place a second plate on top to create a thin liquid film.
-
Background Spectrum: Place the empty, clean salt plates in the spectrometer and acquire a background spectrum. This is to subtract the absorbance from the atmosphere (CO₂, H₂O) and the plates themselves.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Causality Behind Experimental Choices
Electron Ionization (EI) is a common and robust ionization technique. At a standard energy of 70 eV, it produces reproducible fragmentation patterns that are useful for structural identification and can be compared against spectral libraries.
Interpretation of the Mass Spectrum
Upon ionization, ethyl 3-ethylpent-2-enoate will form a molecular ion (M⁺˙), which can then undergo various fragmentation pathways. The most characteristic fragmentations for ethyl esters are the loss of the ethoxy radical and the McLafferty rearrangement.[12][13]
-
Molecular Ion (M⁺˙): The peak corresponding to the intact molecule with one electron removed. For C₉H₁₆O₂, the expected m/z is 156.
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Loss of Ethoxy Radical ( [M - 45]⁺ ): Cleavage of the C-O single bond results in the loss of an ethoxy radical (·OCH₂CH₃), leading to a prominent acylium ion at m/z 111.[12][14]
-
McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a γ-hydrogen. However, in this specific structure, a standard McLafferty rearrangement is not possible as there are no γ-hydrogens on a saturated carbon chain. Alternative rearrangements might occur.
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Other Fragments: Cleavage at the allylic position (the C-C bond adjacent to the double bond) is also common. Loss of an ethyl group (·CH₂CH₃, mass 29) from the C3 position would lead to a fragment at m/z 127.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for ethyl 3-ethylpent-2-enoate in EI-MS.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Inject a dilute solution of ethyl 3-ethylpent-2-enoate (e.g., in methanol or hexane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with electrons (typically at 70 eV for EI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of ethyl 3-ethylpent-2-enoate provides a unique fingerprint for its positive identification. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, with characteristic shifts confirming the α,β-unsaturated ester structure. The IR spectrum provides definitive evidence for the conjugated carbonyl functional group and other key bonds. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns, such as the loss of the ethoxy group. Together, these techniques form a self-validating system, ensuring the structural integrity and identity of the compound for any scientific application.
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